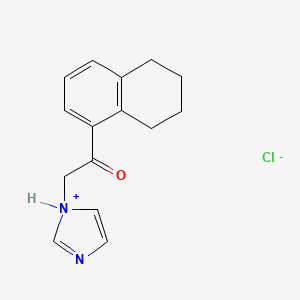
2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride is a synthetic organic compound that features an imidazole ring fused to a tetrahydronaphthone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride typically involves the reaction of an imidazole derivative with a tetrahydronaphthone precursor. One common method involves the alkylation of imidazole with a suitable halogenated tetrahydronaphthone under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The carbonyl group in the tetrahydronaphthone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-aryl-2-(1-imidazolyl)alkyl ethers: Known for their antifungal properties.
Imidazolium-based ionic liquids: Used in various industrial applications due to their unique properties.
Uniqueness
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride is unique due to its fused imidazole-tetrahydronaphthone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78886-61-0 |
|---|---|
Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone;chloride |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(10-17-9-8-16-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h3,5,7-9,11H,1-2,4,6,10H2;1H |
InChI Key |
NOYUZCCDRSSAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



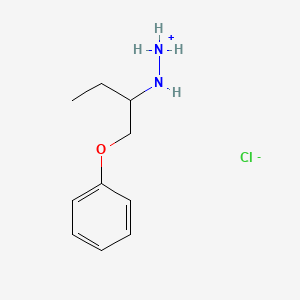
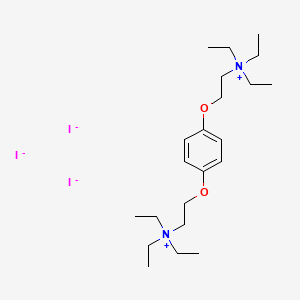
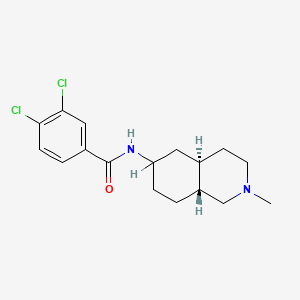
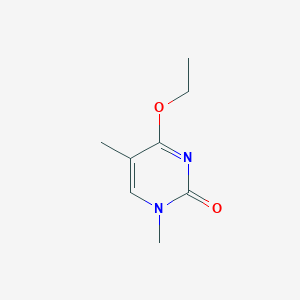


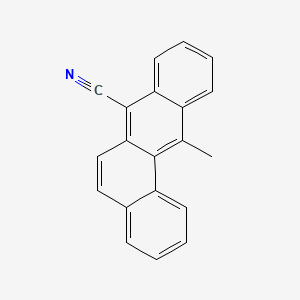

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
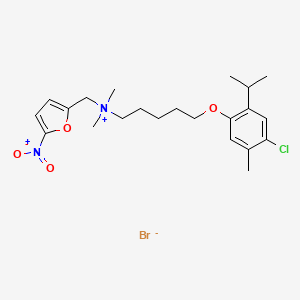
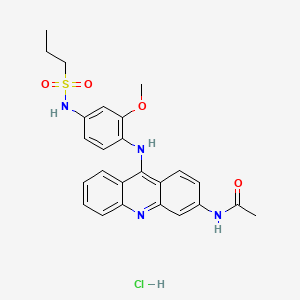
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
